molecular formula C18H26N2O4 B2424048 N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1311929-73-3

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2424048
CAS No.: 1311929-73-3
M. Wt: 334.416
InChI Key: GXNNWROYIIFKRR-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a cyano group, a dimethylbutyl chain, and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Dimethylbutyl Chain: This step involves the alkylation of the intermediate compound with a dimethylbutyl halide.

    Addition of the Trimethoxyphenyl Group: The final step is the coupling of the trimethoxyphenyl group to the acetamide backbone, which can be done using a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide: can be compared to other acetamides with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12(2)10-18(3,11-19)20-16(21)9-13-7-14(22-4)17(24-6)15(8-13)23-5/h7-8,12H,9-10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNWROYIIFKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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